

Laboratory preparation of nicotinic anhydride detailed protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

[Get Quote](#)

Application Note: Laboratory Synthesis of Nicotinic Anhydride

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the laboratory preparation of **nicotinic anhydride**, a valuable reagent in organic synthesis, particularly for the preparation of nicotinic acid esters.[1] The primary method described is based on the reaction of nicotinic acid with phosgene in the presence of triethylamine, a procedure noted for its simplicity and high yield.[2] An alternative method utilizing thionyl chloride is also discussed.

Overview of Synthetic Routes

The synthesis of **nicotinic anhydride** can be achieved through several pathways. Historically, it was prepared by reacting nicotinoyl chloride with sodium nicotinate.[2][3] More modern and efficient methods avoid the difficult isolation of the acid chloride.[3] The featured protocol employs a one-pot reaction of nicotinic acid with phosgene and triethylamine in benzene, which is praised for its simplicity and high yields.[2] An alternative high-yield method involves the reaction of nicotinic acid with thionyl chloride in an inert, high-boiling solvent like nitrobenzene to form nicotinyl chloride hydrochloride, which is then treated to yield the anhydride.[3][4]

Experimental Protocol: Phosgene Method

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and detailed execution.^[2]

2.1 Materials and Equipment

- Reagents: Nicotinic acid, Triethylamine (freshly distilled), 12.5% Phosgene in benzene, Benzene (anhydrous), Cyclohexane.
- Glassware: Three-necked round-bottomed flask, sealed mechanical stirrer (e.g., Hershberg stirrer), dropping funnel with pressure-equalizing tube, Claisen head, thermometer, condenser, calcium chloride drying tube, Büchner funnel, rotary evaporator.
- Safety Equipment: Fume hood, appropriate personal protective equipment (gloves, safety glasses, lab coat).

2.2 Safety Precautions

- Phosgene is extremely toxic. This entire procedure must be conducted in a well-ventilated fume hood. All glassware should be decontaminated after use.
- Benzene is a carcinogen and is flammable. Handle with care and avoid inhalation or skin contact.
- Triethylamine is corrosive and flammable. Use in a well-ventilated area.
- **Nicotinic anhydride** is highly sensitive to moisture; all glassware must be thoroughly dried in an oven (e.g., at 200°C overnight) before use.^[2]

2.3 Step-by-Step Procedure

- Apparatus Setup: Assemble a three-necked, round-bottomed flask with a sealed stirrer, a dropping funnel, and a stillhead connected to a condenser.
- Azeotropic Drying: Place 10.0 g (0.081 mole) of nicotinic acid and 200 ml of anhydrous benzene into the flask. Heat the mixture to distill off approximately 75 ml of benzene to remove any trace moisture.^[2]

- **Reaction Setup:** Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride drying tube. Cool the suspension to 5°C using an ice bath while stirring.[2]
- **Addition of Triethylamine:** Add 8.65 g (0.086 mole, 5% excess) of freshly distilled triethylamine to the cold suspension all at once. This should result in a clear solution.[2]
- **Addition of Phosgene:** While maintaining the temperature at or below 7°C, add 34 g of a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.[2]
- **Reaction Completion:** After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.[2]
- **Isolation of Crude Product:** Filter the reaction mixture and wash the collected triethylamine hydrochloride cake with two 5-ml portions of cold benzene. Combine the filtrate and washes and evaporate to dryness on a rotary evaporator at low temperature.[2]
- **First Crystallization:** Simmer the dry residue with 75 ml of anhydrous benzene and filter the hot mixture to remove any remaining triethylamine hydrochloride. Allow the filtrate to stand at 20°C for 2-3 hours. Collect the crystalline product on a filter, wash with two 4-ml portions of cold anhydrous benzene, and dry under vacuum. This yields the first crop of **nicotinic anhydride**.[2]
- **Second Crystallization:** Take the combined filtrate and washes from the first crystallization and evaporate to dryness. Simmer the residue with 175 ml of a 2:3 benzene-cyclohexane mixture and filter the hot solution to remove any insoluble material. Store the filtrate at 5°C for 18 hours. Collect the resulting crystalline deposit, wash with 3 ml of the cold benzene-cyclohexane mixture, and dry under vacuum to obtain a second crop of the product.[2]

Data Presentation

Table 1: Reagents and Yields for the Phosgene Method.[2]

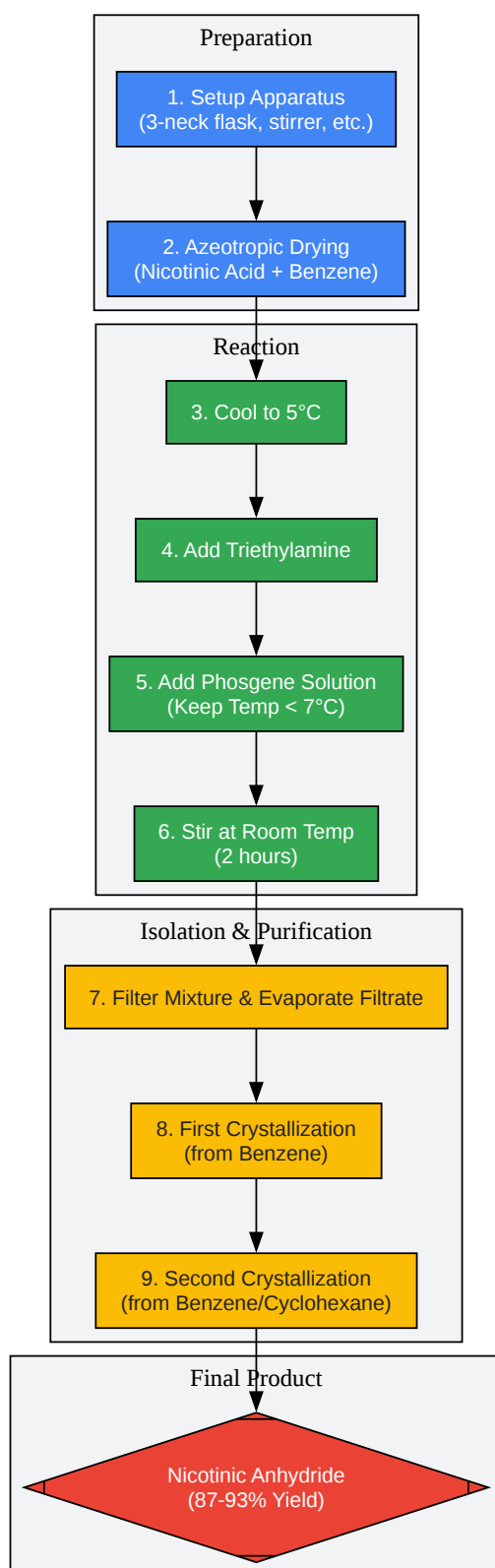
Parameter	Value	Notes
Nicotinic Acid	10.0 g (0.081 mole)	Starting material
Triethylamine	8.65 g (0.086 mole)	5% molar excess
Phosgene	4.25 g (0.043 mole)	5% molar excess (from 34g of 12.5% soln.)
Reaction Temperature	5–7°C	During addition of reagents
Yield (First Crop)	6.25 g (68%)	Crystalline product from benzene
Yield (Second Crop)	2.4 g (25%)	Crystalline product from benzene/cyclohexane
Total Yield	8.05–8.65 g (87–93%)	Combined yield
Melting Point	122–125°C	Reported melting point of the product

Table 2: Effect of Solvent on Yield for the Thionyl Chloride Method.[3]

Solvent	Yield of Nicotinic Anhydride
Nitrobenzene	Excellent
Deodorized Kerosene	Good
Xylene	Fair
Benzene	Poor

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the laboratory preparation of **nicotinic anhydride** using the phosgene method.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **nicotinic anhydride** via the phosgene method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2498634A - Nicotinic acid anhydride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Laboratory preparation of nicotinic anhydride detailed protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678761#laboratory-preparation-of-nicotinic-anhydride-detailed-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com